3-Chloro-6-methylpyridazinium chloride

Description

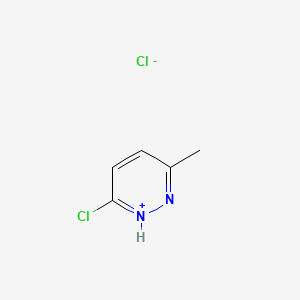

3-Chloro-6-methylpyridazinium chloride is a heterocyclic organic compound with the molecular formula C₅H₆Cl₂N₂, consisting of a pyridazine ring substituted with a chlorine atom at the 3-position, a methyl group at the 6-position, and a chloride counterion. It is commonly utilized as an intermediate in organic synthesis, particularly in radical reactions and pharmaceutical precursor development. The compound’s electrophilic 4-position enables regioselective functionalization, as demonstrated in its reaction with acetaldehyde under acidic conditions via the Fenton system to form 3-chloro-4-acetyl-6-methylpyridazine . Its synthesis often involves alkylation or halogenation of pyridazine derivatives, as outlined in protocols using potassium carbonate and halide reagents in acetone .

Key physico-chemical properties include a molar mass of 165.03 g/mol (assuming the chloride counterion), a crystalline powder appearance, and a melting point of approximately 60°C . The compound’s stability in acidic media and reactivity toward nucleophilic radicals underscores its utility in synthetic chemistry .

Properties

CAS No. |

97721-79-4 |

|---|---|

Molecular Formula |

C5H6Cl2N2 |

Molecular Weight |

165.02 g/mol |

IUPAC Name |

6-chloro-3-methylpyridazin-1-ium;chloride |

InChI |

InChI=1S/C5H5ClN2.ClH/c1-4-2-3-5(6)8-7-4;/h2-3H,1H3;1H |

InChI Key |

AOMHCMMXWAUZSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=N[NH+]=C(C=C1)Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methylpyridazinium chloride typically involves the chlorination of 6-methylpyridazine. One common method is the reaction of 6-methylpyridazine with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methylpyridazinium chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction Reactions: The compound can be reduced to form 3-chloro-6-methylpyridazine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide (NaNH2) and potassium thiolate (KSR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include 3-amino-6-methylpyridazine, 3-thio-6-methylpyridazine, and 3-alkoxy-6-methylpyridazine.

Oxidation Reactions: Products include 3-chloro-6-methylpyridazine-4-carboxylic acid and 3-chloro-6-methylpyridazine-4-aldehyde.

Reduction Reactions: The major product is 3-chloro-6-methylpyridazine.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

3-Chloro-6-methylpyridazinium chloride exhibits significant antimicrobial activity, making it a candidate for developing new antimicrobial agents. Studies have shown that compounds containing the pyridazine structure can effectively inhibit the growth of bacteria and fungi. For instance, research indicates that related pyridazine derivatives demonstrate potent activity against various pathogens, suggesting that this compound could serve as a scaffold for further optimization in drug development .

Case Study: Anticancer Activity

Recent investigations into the anticancer properties of pyridazine derivatives have highlighted their potential as inhibitors of oncogenic pathways. In particular, compounds similar to this compound have been studied for their ability to inhibit B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in diffuse large B-cell lymphoma. The optimization of such compounds has led to the discovery of potent inhibitors that could pave the way for new cancer therapies .

Agricultural Applications

Pesticidal Activity

The compound has shown promise as an effective pesticide. Its structural characteristics allow it to function as a nematocide, fungicide, and insecticide. A study demonstrated that formulations containing related pyridazine compounds achieved complete control over nematode larvae, indicating strong potential for agricultural use .

| Application | Target Organism | Efficacy |

|---|---|---|

| Nematocide | Root-knot nematodes | 100% control |

| Fungicide | Various fungi | High inhibition |

| Insecticide | House flies | 100% kill rate |

Materials Science

Synthesis of Functional Materials

this compound can be utilized in the synthesis of functional materials such as polymers and coatings. Its reactivity allows it to participate in polymerization reactions, leading to materials with unique properties suitable for various applications, including electronics and protective coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylpyridazinium chloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as integrase, which is crucial for the replication of certain viruses. The compound can also interact with cellular pathways involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-chloro-6-methylpyridazinium chloride, differing in substituents, reactivity, and applications:

3-Bromo-6-methylpyridazinium Chloride

- Molecular Formula : C₅H₆BrClN₂

- Molar Mass : 209.47 g/mol

- Key Differences :

- The bromine atom at the 3-position enhances leaving-group capability, making this compound more reactive in nucleophilic substitution (SN2) or cross-coupling reactions compared to its chloro analog.

- Lower thermal stability due to weaker C–Br bonds.

- Applications : Used in Suzuki-Miyaura couplings for biaryl synthesis .

3-Chloro-6-(chloromethyl)pyridazine Hydrochloride

- Molecular Formula : C₅H₅Cl₃N₂

- Molar Mass : 199.47 g/mol

- Key Differences :

- The chloromethyl group at the 6-position introduces a reactive site for further alkylation or elimination reactions.

- Higher electrophilicity due to the electron-withdrawing effect of two chlorine atoms.

- Applications : Intermediate in agrochemical and pharmaceutical synthesis (e.g., antimalarial agents) .

3-Chloro-6-piperazinopyridazine Hydrochloride

- Molecular Formula : C₈H₁₂Cl₂N₄

- Molar Mass : 235.11 g/mol

- Key Differences :

- The piperazine moiety enhances solubility in polar solvents and enables hydrogen bonding.

- Exhibits basicity (pKa ~9.5) due to the piperazine nitrogen, unlike the neutral pyridazinium core.

- Applications : Precursor for kinase inhibitors and antipsychotic drug candidates .

3-Chloro-6-hydrazinopyridazine

- Molecular Formula : C₄H₅ClN₄

- Molar Mass : 144.56 g/mol

- Key Differences :

- The hydrazine group facilitates cyclocondensation reactions to form triazolo[4,3-b]pyridazines, which are bioactive scaffolds.

- Reduced electrophilicity compared to the methylpyridazinium salt.

- Applications : Synthesis of antiviral and anticancer agents .

3,6-Dichloro-4-methylpyridazine

- Molecular Formula : C₅H₄Cl₂N₂

- Molar Mass : 163.01 g/mol

- Key Differences: Dual chlorine substituents at the 3- and 6-positions increase steric hindrance, reducing reaction rates at the 4-position. Higher lipophilicity (LogP ~2.1) compared to the monochloro derivative.

- Applications : Herbicide development and material science intermediates .

Comparative Data Table

Reactivity and Functional Group Analysis

- Electrophilicity : The pyridazinium core in this compound is highly electrophilic at the 4-position, enabling acetyl radical additions . In contrast, bromo and chloromethyl analogs exhibit enhanced reactivity at the halogenated sites.

- Leaving Group Ability: Bromine (3-bromo analog) outperforms chlorine in substitution reactions, while the hydrazine group (3-chloro-6-hydrazinopyridazine) participates in cyclization .

- Solubility : Piperazine and hydrazine derivatives show improved aqueous solubility, critical for biological applications .

Biological Activity

3-Chloro-6-methylpyridazinium chloride is a compound that has garnered attention in the field of medicinal chemistry due to its various biological activities. This article explores its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of 6-methylpyridazine derivatives. The process can vary based on the desired purity and yield, often utilizing methods such as microwave-assisted synthesis or conventional heating techniques. The resulting compound is characterized by its unique structural properties, which contribute to its biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2.18 μM |

| Escherichia coli | 3.08 μM |

| Candida albicans | 2.50 μM |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, especially in combating resistant strains .

2. Cytotoxic Activity

In addition to its antimicrobial effects, this compound has shown cytotoxic activity against cancer cell lines. Preliminary studies indicate that it can induce apoptosis in certain cancer cells, making it a subject of interest for cancer therapy research.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various pyridine derivatives included this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics in specific assays .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The compound was found to reduce cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast and lung cancer cells . Further research into the mechanism of action revealed that the compound may disrupt cellular pathways involved in proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.